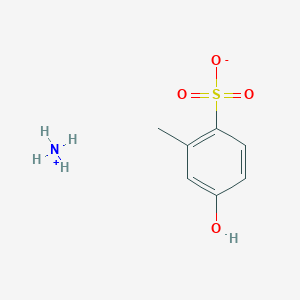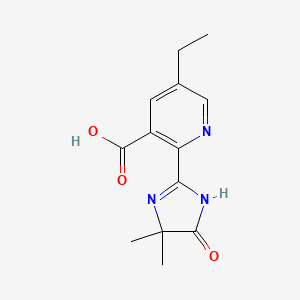![molecular formula C17H21N3O6 B13857162 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)
5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione is a complex organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, featuring a benzodioxin ring and a nitro group, suggests potential reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazolidinedione core: This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions.
Introduction of the benzodioxin ring: This step may involve the cyclization of suitable precursors in the presence of catalysts.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the benzodioxin ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, derivatives of imidazolidinediones are often explored for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, such compounds can be used in the synthesis of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The nitro group and benzodioxin ring may play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(2-methylpropyl)-2,4-imidazolidinedione: Lacks the benzodioxin and nitro groups.
3-[(6-Nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione: Lacks the 5-methyl-5-(2-methylpropyl) group.
Uniqueness
The presence of both the benzodioxin ring and the nitro group in 5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione makes it unique compared to its analogs. These functional groups may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H21N3O6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H21N3O6/c1-10(2)6-17(3)15(21)19(16(22)18-17)7-11-4-13(20(23)24)5-12-8-25-9-26-14(11)12/h4-5,10H,6-9H2,1-3H3,(H,18,22) |
InChI Key |
KZUHWYWEXVHQAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(=O)N(C(=O)N1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)






![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)




